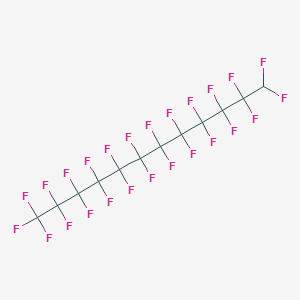

1h-perfluorododecane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1h-perfluorododecane is a highly fluorinated organic compound. It is known for its exceptional chemical stability and resistance to degradation, making it useful in various industrial applications. The compound is part of the perfluoroalkane family, characterized by the replacement of all hydrogen atoms with fluorine atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1h-perfluorododecane can be synthesized through the electrochemical fluorination of dodecane. This process involves the use of anhydrous hydrogen fluoride as the fluorinating agent and a nickel anode. The reaction is carried out under controlled conditions to ensure complete fluorination of the hydrocarbon chain.

Industrial Production Methods: In industrial settings, the compound is produced using large-scale electrochemical fluorination reactors. These reactors are designed to handle the corrosive nature of hydrogen fluoride and the high reactivity of fluorine. The process is optimized to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1h-perfluorododecane is highly resistant to most chemical reactions due to the strong carbon-fluorine bonds. it can undergo:

Substitution Reactions: Under extreme conditions, such as high temperatures and the presence of strong nucleophiles, substitution reactions can occur.

Reduction Reactions: The compound can be reduced using strong reducing agents, although this is not common due to the stability of the carbon-fluorine bonds.

Common Reagents and Conditions:

Substitution Reactions: Strong nucleophiles like sodium amide in liquid ammonia.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution Reactions: Partially fluorinated alkanes.

Reduction Reactions: Hydrocarbons with fewer fluorine atoms.

Wissenschaftliche Forschungsanwendungen

1h-perfluorododecane has several applications in scientific research:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its unique chemical shifts.

Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

Medicine: Explored for use in medical imaging as a contrast agent in magnetic resonance imaging (MRI).

Industry: Utilized in the production of high-performance lubricants and coatings due to its low surface energy and chemical inertness.

Wirkmechanismus

The compound exerts its effects primarily through its strong carbon-fluorine bonds, which provide exceptional stability and resistance to chemical degradation. In biological systems, it interacts minimally with cellular components, making it an ideal candidate for drug delivery and imaging applications. The molecular targets and pathways involved are primarily related to its physical properties rather than specific biochemical interactions.

Vergleich Mit ähnlichen Verbindungen

- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-Pentacosafluorotridecane

- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-Pentacosafluorotetradecane

Uniqueness: 1h-perfluorododecane is unique due to its specific chain length and complete fluorination, which confer distinct physical and chemical properties. Compared to its analogs with different chain lengths, it offers a balance of volatility, stability, and hydrophobicity, making it suitable for a wide range of applications.

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluorododecane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HF25/c13-1(14)2(15,16)3(17,18)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)37/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYVHXBRPARTON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HF25 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10895267 |

Source

|

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-Pentacosafluorododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66563-68-6 |

Source

|

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-Pentacosafluorododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.